molecular formula C17H14F3N3 B5570814 N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B5570814
M. Wt: 317.31 g/mol
InChI Key: CNZWNBCWBALNAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, often involves the use of N,N-dimethylformamide (DMF) and triphosgene under catalyzed conditions. For instance, DMF has been utilized as a carbon synthon for the synthesis of N-heterocycles such as pyrrolo[1,2-a]quinoxalines and quinazolin-4-ones, highlighting the role of DMF in contributing methyl, acyl, and amino groups to the reaction (Li et al., 2021). Another approach involves the reaction of hydrazones of 2-aminoacetophenone with triphosgene, leading to the formation of quinazolines and spiro quinazoline dimers (Alkhathlan et al., 2002).

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of quinazoline derivatives have been extensively studied using techniques such as DFT and TD-DFT/PCM calculations. These studies provide insights into the optimized molecular structure, spectroscopic properties (including FT-IR, NMR, and UV–Vis absorption), and electronic interactions within the molecule (Wazzan et al., 2016).

Chemical Reactions and Properties

Quinazoline derivatives are involved in a variety of chemical reactions, indicating a rich chemistry. For example, they can undergo direct amination using N,N-dimethylformamide as a nitrogen source, yielding 4-(dimethylamino)quinazolines under room temperature conditions (Chen et al., 2015).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular composition and structural features. Studies have shown that modifications to the quinazoline scaffold can lead to compounds with varying degrees of solubility and thermal stability (Gandhi et al., 2020).

Chemical Properties Analysis

The chemical properties of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, such as reactivity and interaction with other molecules, are influenced by its functional groups. The presence of a trifluoromethyl group can impart unique reactivity patterns, making it a subject of interest in the development of new chemical entities with potential biological or material applications (Liu et al., 2022).

Scientific Research Applications

  • Spectral Analysis and Structural Insights : AG-1478, a compound closely related to N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, has been studied for its UV-Vis absorption spectra in various solutions. This research provides valuable insights into the structure of the drug, revealing two stable conformers with distinct anisotropic properties and significant conformational changes in core and valence orbitals (Khattab, Chatterjee, Clayton, & Wang, 2016).

  • Cholinesterase Inhibition : Homobivalent dimers of quinazolinimines, similar in structure to N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, have been synthesized and show significant inhibitory activities against cholinesterases, with selectivity toward butyrylcholinesterase (Decker, 2006).

  • Photophysical and Electronic Properties : The electron-donating effect of various amines on the charge transfer and photophysical properties of quinazoline derivatives has been explored. This research is crucial for understanding the potential of these compounds in organic semiconductor devices (Irfan, Chaudhry, & Al‐Sehemi, 2020).

  • Isotopic Atropisomers Synthesis : Research has been conducted on the asymmetric synthesis of isotopic atropisomers based on ortho-CH3/CD3 discrimination using quinazolinone derivatives. These compounds possess high rotational stability and slight optical rotation, indicating potential applications in stereochemistry and drug design (Miwa, Senda, Saito, Sato, Nakamura, & Kitagawa, 2022).

  • Antibacterial Activity : N(2),N(4)-disubstituted quinazoline-2,4-diamines have shown promising antibacterial activity against multidrug-resistant Staphylococcus aureus. These compounds present a potential for future development as antibacterial agents (Van Horn, Burda, Fleeman, Shaw, & Manetsch, 2014).

  • Antiviral Activity : The synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation has been studied. Some of these synthesized compounds displayed anti-Tobacco mosaic virus (TMV) activity, indicating their potential in antiviral research (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3/c1-10-7-8-12(9-11(10)2)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZWNBCWBALNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

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